molecular formula C8H16O B155638 2-Octanone CAS No. 111-13-7

2-Octanone

Cat. No. B155638
CAS RN: 111-13-7
M. Wt: 128.21 g/mol
InChI Key: ZPVFWPFBNIEHGJ-UHFFFAOYSA-N
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Patent
US05710342

Procedure details

The autoclave described above was charged with 17 g of ME containing 1-octene as compound to be oxidized and having the following composition (in % by weight including catalyst): 54% of 1-octene, 7.7% of Igepal, 1.9% of Triton 100, 19.2% of n-propanol, 10.7% of water and 0.8% of PdCl2 /5.7% of Fe(NO3)3 as catalyst. The oxidation was carried out for 6 hours at 50° C. and 1 bar using pure oxygen. Methyl hexyl ketone was obtained as product. The selectivity was 54% at a conversion of 14%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
[Compound]
Name
Fe(NO3)3
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[O:9]=O>C=CCCCCCC.C(O)CC.O.Cl[Pd]Cl>[CH2:6]([C:7]([CH3:8])=[O:9])[CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=CCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(CC)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]Cl
Step Seven
Name
Fe(NO3)3
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
above was charged with 17 g of ME

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(CCCCC)C(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.